molecular formula C11H17NO B13038076 1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

Cat. No.: B13038076
M. Wt: 179.26 g/mol
InChI Key: QRRFXAGSYFYLJX-UHFFFAOYSA-N
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Description

Significance of Vicinal Amino Alcohol Scaffolds in Modern Organic Synthesis and Catalysis

Vicinal amino alcohols, characterized by amino and hydroxyl groups on adjacent carbon atoms, are foundational building blocks in contemporary organic chemistry. acs.orgacademie-sciences.fr Their significance stems from their prevalence in a wide array of biologically active molecules, including natural products and pharmaceuticals. nih.govnih.gov For instance, this structural motif is a key component in various drugs, highlighting its importance in medicinal chemistry. nih.gov

Beyond their biological relevance, vicinal amino alcohols, particularly in their enantiomerically pure forms, are highly valued as chiral ligands and auxiliaries in asymmetric catalysis. acs.org These molecules can coordinate to metal centers, creating a chiral environment that enables the stereoselective synthesis of a target molecule. The ability to control the three-dimensional arrangement of atoms is crucial in the production of single-enantiomer drugs, where different stereoisomers can have vastly different physiological effects. acs.org The development of new and efficient methods for the synthesis of chiral vicinal amino alcohols remains a significant focus of research. academie-sciences.fr

Contextualization of the 1-Amino-1-(2,4-dimethylphenyl)propan-2-OL System within Chiral Amino Alcohol Chemistry

This compound belongs to the family of 1-aryl-2-aminoalkanol derivatives. Its structure, featuring a 2,4-dimethylphenyl group attached to the carbon bearing the amino group, and a hydroxyl group on the adjacent carbon, presents specific synthetic and stereochemical considerations. The electronic and steric properties of the disubstituted aromatic ring can influence the reactivity of the molecule and the stereochemical outcome of its synthesis.

The presence of two stereocenters in this compound means that it can exist as four possible stereoisomers (two pairs of enantiomers). The selective synthesis of a single stereoisomer is a primary challenge and a key goal in the study of such compounds. The development of synthetic routes that allow for high diastereoselectivity and enantioselectivity is a central theme in the chemistry of chiral amino alcohols. chemrxiv.org

Current Research Gaps and Theoretical Challenges Pertaining to the Compound's Synthetic Accessibility and Stereochemical Control

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While general methods for the synthesis of vicinal amino alcohols are well-established, detailed studies on this particular molecule are lacking. The primary synthetic route would likely involve the reductive amination of the corresponding α-hydroxy ketone or the reduction of an α-amino ketone. A plausible precursor for such a synthesis is 1-(2,4-dimethylphenyl)propan-2-one.

The key theoretical challenges lie in achieving stereochemical control during the synthesis. The formation of the two adjacent stereocenters requires a synthetic method that can control both the relative (diastereo-) and absolute (enantio-) stereochemistry. For substrate-controlled reactions, the inherent stereochemical bias of the starting material would need to be understood and exploited. diva-portal.org Theoretical studies on analogous systems show that the facial selectivity of nucleophilic addition to α-substituted carbonyl compounds is influenced by a combination of steric and electronic factors, often rationalized by models such as the Felkin-Anh and Cornforth models. diva-portal.org However, the specific influence of the 2,4-dimethylphenyl substituent on the stereochemical outcome of such reactions has not been explicitly studied.

Furthermore, catalyst-controlled asymmetric methods, such as asymmetric hydrogenation or transfer hydrogenation of a suitable precursor, would require the development or selection of a catalyst system that is highly effective for this specific substrate. nih.gov The lack of published data on the resolution of racemic mixtures of this compound also represents a gap in its chemical understanding. nih.gov

Overview of Scholarly Objectives for Comprehensive Study of this compound

To address the current knowledge gaps, a comprehensive study of this compound should encompass the following scholarly objectives:

Development of Synthetic Routes: The primary objective is to establish a reliable and efficient synthetic pathway to produce this compound. This would likely involve the synthesis and subsequent reductive amination of 1-(2,4-dimethylphenyl)propan-2-one.

Stereoselective Synthesis and Chiral Resolution: A major focus should be on the development of stereoselective synthetic methods to access the individual stereoisomers of the compound. This could involve diastereoselective reactions using chiral auxiliaries or the development of enantioselective catalytic methods. chemrxiv.org Alternatively, the resolution of the racemic mixture using chiral resolving agents should be investigated. diva-portal.org

Spectroscopic and Structural Characterization: Each of the synthesized stereoisomers should be thoroughly characterized using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and, where possible, single-crystal X-ray diffraction to unambiguously determine their relative and absolute stereochemistry.

Exploration of Chemical Reactivity and Applications: Once the individual stereoisomers are accessible, their potential as chiral ligands in asymmetric catalysis should be explored. This would involve synthesizing metal complexes of the amino alcohol and testing their efficacy in a range of benchmark asymmetric reactions.

By pursuing these objectives, the scientific community can fill the existing void in the understanding of this compound and unlock its potential for applications in synthesis and catalysis.

Data Tables

Table 1: Properties of this compound and a Key Precursor

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC₁₁H₁₇NO179.26Vicinal amino alcohol, 2,4-dimethylphenyl group, two stereocenters
1-(2,4-Dimethylphenyl)propan-2-oneC₁₁H₁₄O162.23Ketone, 2,4-dimethylphenyl group

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-amino-1-(2,4-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-10(8(2)6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3

InChI Key

QRRFXAGSYFYLJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(C)O)N)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Amino 1 2,4 Dimethylphenyl Propan 2 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the Target Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. amazonaws.com For a 1,2-amino alcohol like 1-Amino-1-(2,4-dimethylphenyl)propan-2-OL, several strategic disconnections can be proposed.

The most common and effective disconnections for 1,2-difunctionalized compounds involve breaking the bond adjacent to a heteroatom. amazonaws.com Two primary retrosynthetic routes for the target molecule are outlined below:

Route A: C1-N Bond Disconnection. This approach, based on reductive amination logic, is one of the most direct strategies. The C1-N bond is disconnected to reveal a carbonyl precursor at the C1 position, specifically the α-hydroxy ketone (3) , and an ammonia (B1221849) equivalent. This ketone can be further simplified by a C1-C2 bond disconnection via an aldol-type reaction, leading back to 2,4-dimethylbenzaldehyde (B100707) (4) and a two-carbon nucleophile. Alternatively, the α-hydroxy ketone (3) can be seen as arising from the oxidation of the corresponding diol or the hydroxylation of a ketone precursor.

Route B: C1-C2 Bond Disconnection. This strategy involves breaking the carbon-carbon bond between the two stereocenters. This leads to a synthetic equivalent of a 2,4-dimethylphenyl(amino)methyl anion (5) and an acetaldehyde (B116499) electrophile (6) . A more practical application of this disconnection involves the reaction of a nucleophilic 2,4-dimethylphenyl derivative with an electrophilic C2-aminopropanal synthon.

Route C: Two-Group C-O and C-N Disconnection. A powerful strategy for 1,2-amino alcohols involves disconnecting both the C-O and C-N bonds, envisioning the molecule as arising from an epoxide. amazonaws.com In this case, the target molecule can be retrosynthetically derived from 2-(2,4-dimethylphenyl)oxirane (B2860118) (7) and ammonia. The epoxide itself can be formed from the corresponding styrene (B11656) derivative.

These analyses reveal that key precursors for the synthesis include α-amino ketones, α-hydroxy imines, and substituted benzaldehydes, for which numerous stereoselective transformations have been developed.

Enantioselective Synthesis Approaches

Achieving control over the absolute stereochemistry of the C1 and C2 positions is paramount. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

One of the most efficient methods for introducing chirality is through the asymmetric reduction of a prochiral ketone or imine using a chiral catalyst. This approach is particularly suitable for synthesizing this compound from a precursor like 2-amino-1-(2,4-dimethylphenyl)propan-1-one (B13521611) (2) or its corresponding N-protected imine.

Homogeneous asymmetric hydrogenation, utilizing transition metal complexes with chiral ligands, is a cornerstone of this strategy. wiley-vch.de Catalysts based on rhodium (Rh) and ruthenium (Ru) with chiral phosphine (B1218219) ligands such as BINAP, DIPAMP, and TangPhos have demonstrated exceptional efficiency and enantioselectivity in the reduction of C=O and C=N bonds. wiley-vch.detandfonline.com For the reduction of the ketone precursor (2) , a Ru(II)-BINAP catalyst system could be employed to set the stereochemistry of the newly formed hydroxyl group with high enantiomeric excess (ee). tandfonline.com

Catalyst SystemPrecursor TypeKey FeaturesExpected Outcome
Ru(II)-BINAP α-Amino KetoneHigh pressure H₂, polar solvent (e.g., MeOH). Excellent for aromatic ketones.High yield and enantioselectivity (>95% ee).
Rh(I)-DIPAMP Dehydroamino Acid DerivativeHistorically significant for L-DOPA synthesis. Requires coordinating group.High enantioselectivity for specific substrates.
CBS Catalyst (Corey-Bakshi-Shibata) KetoneBorane (BH₃) as reductant. Mild conditions.Predictable stereochemical outcome based on catalyst stereochemistry. Good to excellent ee.
Chiral Amino Alcohol-Borane Complex KetoneIn-situ formation of catalyst from a chiral ligand and borane.High yields with ee values ranging from moderate to excellent (40-100%). tandfonline.com

The use of a chiral auxiliary is a robust and reliable method for asymmetric synthesis. wikipedia.org This strategy involves temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A plausible route for the target compound involves acylating a chiral auxiliary, such as an Evans oxazolidinone or a Myers pseudoephenamine amide, with a 2,4-dimethylphenylacetic acid derivative. nih.govharvard.edu The resulting adduct can then undergo a diastereoselective reaction, such as an aldol (B89426) addition with acetaldehyde, to construct the C1-C2 bond and set both stereocenters. The stereoselectivity is guided by the steric hindrance of the auxiliary, which blocks one face of the enolate intermediate. Subsequent reduction of the ketone and cleavage of the auxiliary would yield the desired enantiomerically enriched amino alcohol.

Chiral AuxiliaryAuxiliary TypeTypical ApplicationAdvantages
Evans Oxazolidinones Acylating AgentDiastereoselective alkylations, aldol, and conjugate addition reactions.High diastereoselectivity, well-understood models, and reliable cleavage.
Myers Pseudoephenamine Amide-forming AuxiliaryDiastereoselective alkylation to form α- and β-substituted chiral centers. nih.govHigh crystallinity of intermediates aids purification; high diastereoselectivity. nih.gov
SAMP/RAMP Hydrazones Hydrazone-forming AuxiliaryAsymmetric α-alkylation of ketones and aldehydes.Excellent stereocontrol for creating chiral carbonyl compounds.
8-Phenylmenthol Ester-forming AuxiliaryAsymmetric ene reactions and Diels-Alder reactions. wikipedia.orgOne of the earliest and foundational chiral auxiliaries. wikipedia.org

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful third pillar of catalysis. For the synthesis of 1,2-amino alcohols, organocatalytic Mannich and Michael reactions are particularly relevant.

An asymmetric Mannich reaction, catalyzed by a chiral proline derivative or a diarylprolinol silyl (B83357) ether, could be used to construct the C1-C2 and C1-N bonds simultaneously. nih.gov This reaction would involve 2,4-dimethylbenzaldehyde, an amine (like p-anisidine), and propanal. The catalyst forms a chiral enamine with propanal, which then attacks the imine generated in situ from the benzaldehyde (B42025) and amine, leading to a highly enantioselective formation of the β-amino aldehyde product. Subsequent reduction of the aldehyde would yield the target amino alcohol.

Alternatively, an asymmetric Michael addition of a carbon nucleophile to a β-nitro-2,4-dimethylstyrene, catalyzed by a thiourea-based organocatalyst, could establish the C1 stereocenter. The nitro group can then be reduced to the required amine.

Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions. Enzymes like transaminases and ketoreductases are highly effective for producing enantiomerically pure amines and alcohols.

Transaminase (TAm) Approach: A TAm could be used for the asymmetric synthesis of the amine at C1. The reaction would involve the amination of a prochiral ketone precursor, such as 1-(2,4-dimethylphenyl)propan-2-one, using an amine donor like isopropylamine. The resulting chiral amino ketone can then be stereoselectively reduced to the desired diastereomer of the target compound.

Ketoreductase (KRED) Approach: A KRED can be used for the enantioselective reduction of the carbonyl group in the α-amino ketone precursor (2) . By screening a library of KREDs, it is often possible to find an enzyme that reduces the ketone to either the (S)- or (R)-alcohol with exceptionally high enantiomeric excess (>99% ee). nih.gov This method cleanly establishes the stereochemistry at C2.

Biocatalytic MethodEnzyme ClassSubstrateKey Advantage
Asymmetric Amination Transaminase (TAm)Prochiral KetoneDirect formation of a chiral amine from a simple ketone; high enantioselectivity. nih.gov
Asymmetric Reduction Ketoreductase (KRED)Prochiral KetoneAccess to both (S) and (R) alcohols with very high ee; mild aqueous conditions.
Kinetic Resolution LipaseRacemic Amino AlcoholSelective acylation of one enantiomer in a racemic mixture, allowing separation.
Desymmetrization Monoamine Oxidase (MAO)Prochiral DiamineCan selectively oxidize one amine group in a symmetric precursor to create chirality. nih.gov

Diastereoselective Synthesis and Control of Multiple Stereocenters

With two stereocenters, the target molecule can exist as two pairs of enantiomers (syn and anti diastereomers). Controlling the relative stereochemistry between the C1-amino and C2-hydroxyl groups is a significant challenge.

Diastereoselectivity can be achieved through either substrate control or reagent control.

Substrate Control: This approach utilizes a starting material that is already chiral (from the "chiral pool"). For instance, starting with a protected L-alanine (which sets the C1 stereocenter), a diastereoselective addition of a 2,4-dimethylphenyl Grignard reagent to the aldehyde derived from it can be performed. The stereochemical outcome is dictated by the existing stereocenter according to models like Cram's rule or the Felkin-Anh model.

Reagent Control: This is a more flexible approach where the choice of reagent dictates the diastereomeric outcome. The reduction of the α-amino ketone precursor (2) is a classic example.

Chelation Control: Using a Lewis acidic reducing agent like zinc borohydride (B1222165) (Zn(BH₄)₂), the reagent can form a five-membered chelate between the carbonyl oxygen and the nitrogen of the amino group. The hydride is then delivered to the less hindered face of the rigid chelate, typically leading to the syn diastereomer.

Non-Chelation (Felkin-Anh) Control: Using a non-chelating, sterically demanding reducing agent like L-Selectride, the reaction proceeds according to the Felkin-Anh model. The largest substituent (the 2,4-dimethylphenyl group) orients itself anti to the incoming nucleophile, which attacks along the Bürgi-Dunitz trajectory. This pathway typically favors the formation of the anti diastereomer.

By carefully selecting the synthetic strategy and reaction conditions, it is possible to selectively synthesize any of the four possible stereoisomers of this compound.

Exploration of Novel Coupling Reactions for Scaffold Assembly

The construction of the 1-aryl-1-aminopropan-2-ol scaffold, the core of this compound, has been a subject of extensive research. Novel coupling reactions have emerged as powerful tools for the efficient and selective formation of the key carbon-carbon and carbon-nitrogen bonds.

One promising approach involves the use of copper-catalyzed reactions . These methods offer a versatile and cost-effective alternative to more traditional palladium-catalyzed cross-couplings. For instance, a stereodivergent copper-based strategy has been developed for the synthesis of amino alcohols from readily available enals and enones. nih.govresearchgate.net This sequential copper hydride-catalyzed hydrosilylation and hydroamination can generate up to three contiguous stereocenters with high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.govresearchgate.net While not yet specifically applied to this compound, this methodology could be adapted by using a suitable enone precursor derived from 2,4-dimethylacetophenone.

Another significant advancement is the use of photoredox/metal dual catalysis . A chromium/photoredox dual-catalytic system has been reported for the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. acs.org This method allows for the in situ generation of α-amino carbanion equivalents that act as nucleophiles. acs.org The application of this strategy to 2,4-dimethylbenzaldehyde or a related ketone could provide a direct route to the desired amino alcohol scaffold.

Furthermore, rhodium-catalyzed cyclopropanation of aryldiazoacetates with N-vinylphthalimide has been shown to produce 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity. organic-chemistry.org Although this method yields a cyclopropane (B1198618) ring, subsequent ring-opening strategies could potentially lead to the desired 1,2-amino alcohol structure. The influence of substituents on the aryl group has been noted, with electron-withdrawing groups enhancing yields. organic-chemistry.org

The classic Grignard reaction remains a cornerstone in forming carbon-carbon bonds. Asymmetric addition of Grignard reagents to imines is a well-established method for preparing optically active 1,2-amino alcohols. nih.gov For the synthesis of this compound, the reaction between a Grignard reagent derived from a propylene (B89431) oxide equivalent and an imine formed from 2,4-dimethylbenzaldehyde would be a key step. The optimization of this reaction is crucial for achieving high diastereoselectivity.

Finally, a one-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles has been identified. rsc.org This process involves a C-H bond hydroxylation at the benzylic α-carbon followed by reduction of the nitrile or amide group. rsc.org This approach could offer a direct and powerful route to sterically congested 1,2-amino alcohols like the target compound. rsc.org

Table 1: Overview of Novel Coupling Reactions for 1-Aryl-2-Aminoalkanol Synthesis This table presents data for the synthesis of analogous compounds to illustrate the potential application for this compound.

Coupling ReactionCatalyst SystemSubstratesKey FeaturesReference
Copper-Catalyzed Hydrosilylation/HydroaminationCu(OAc)₂ with chiral ligandEnals and EnonesHigh chemo-, regio-, diastereo-, and enantioselectivity. nih.govresearchgate.net
Cr/Photoredox Dual CatalysisCrCl₂ / Ir photocatalystCarbonyls and α-Silyl AminesIn situ generation of α-amino carbanion equivalents. acs.org
Rhodium-Catalyzed CyclopropanationRh₂(OAc)₄Aryldiazoacetates and N-VinylphthalimideHigh trans-selectivity for cyclopropane formation. organic-chemistry.org
Asymmetric Grignard Addition-Imines and Grignard ReagentsEstablished method for chiral 1,2-amino alcohols. nih.gov
One-Pot Hydroxylation/ReductionO₂ (oxidant), NaBH(OCH₂CH₂OCH₃)₂ (reductant)Amides or NitrilesDirect route to sterically hindered amino alcohols. rsc.org

Optimization of Reaction Parameters and Mechanistic Implications in Academic Synthesis

The successful synthesis of this compound with high yield and stereoselectivity is highly dependent on the careful optimization of reaction parameters. Mechanistic understanding of the underlying transformations plays a crucial role in this process.

In Grignard reactions , the choice of solvent and temperature is critical. For the asymmetric addition of allylmagnesium bromide to chiral α,β-unsaturated imines, tetrahydrofuran (B95107) (THF) was found to be the optimal solvent, and the reaction temperature significantly influenced the product yield. nih.gov For instance, lowering the temperature from room temperature to 0 °C resulted in no desired product formation. nih.gov The stoichiometry of the Grignard reagent is also a key parameter, with an excess often required to drive the reaction to completion. nih.gov The presence of additives like LiCl can also accelerate Br/Mg exchange reactions for the preparation of functionalized Grignard reagents, allowing for reactions at lower temperatures. organic-chemistry.org

For copper-catalyzed reactions , the nature of the ligand, the copper source, and the reaction temperature are paramount. In the copper-hydride-catalyzed hydrosilylation/hydroamination sequence, the use of a specific chiral ligand in conjunction with Cu(OAc)₂ was essential for achieving high enantioselectivity. nih.gov The reaction temperature also played a dual role, with the hydrosilylation step proceeding at a low temperature (-60 °C) and the subsequent hydroamination requiring heating (55 °C). nih.gov Mechanistic studies suggest that the high efficiency of certain aminating reagents is due to the electronic properties of their substituents. nih.gov

In photoredox-catalyzed reactions , the choice of photocatalyst, metal co-catalyst, and ligand are all interconnected. The proposed mechanism for the Cr/photoredox dual-catalyzed synthesis of 1,2-amino alcohols involves the formation of a chiral Cu-imidate complex that undergoes a regio- and enantio-selective hydrogen atom transfer (HAT) mediated by an excited iridium photocatalyst. nih.gov This intricate multi-catalytic system highlights the importance of matching the energetic properties of the catalysts and substrates to ensure efficient and selective bond formation. nih.gov

The diastereoselectivity in many of these reactions is often controlled by steric and stereoelectronic effects in the transition state. For example, in the selenium-catalyzed intermolecular C-H amination to form anti-1,2-amino alcohols, the diastereoselectivity is governed by an "inside alkoxy effect" in the final nih.govresearchgate.net-sigmatropic rearrangement. rsc.org Understanding these subtle effects allows for the rational design of substrates and catalysts to favor the formation of a specific stereoisomer.

Table 2: Optimization of Grignard Reaction for the Synthesis of α-Alkenyl Homoallylic Primary Amines This table presents data for the optimization of a related Grignard reaction, providing insights for the synthesis of this compound.

EntrySolventTemperature (°C)Equivalents of Grignard ReagentYield (%)Diastereomeric Ratio (dr)Reference
1THFrt2.08098:2 nih.gov
2Toluenert2.07595:5 nih.gov
3CH₂Cl₂rt2.06090:10 nih.gov
4Et₂Ort2.07292:8 nih.gov
5THF02.00- nih.gov
6THF-202.00- nih.gov
7THFrt2.58598:2 nih.gov
8THFrt3.08598:2 nih.gov

Comprehensive Stereochemical Characterization and Conformational Analysis

Principles of Chirality and Stereoisomerism in the 1-Amino-1-(2,4-dimethylphenyl)propan-2-OL Structure

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. googleapis.comresearchgate.net In this compound, this property arises from the presence of two stereogenic centers, also known as chiral carbons. These are:

C1: The carbon atom bonded to the amino group (-NH2), the 2,4-dimethylphenyl group, a hydrogen atom, and the rest of the propyl chain (C2).

C2: The carbon atom bonded to the hydroxyl group (-OH), a methyl group, a hydrogen atom, and the C1 part of the chain.

The existence of 'n' chiral centers in a molecule can lead to a maximum of 2ⁿ stereoisomers. researchgate.net For this compound, with two chiral centers, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The relationship between the stereoisomers is defined by their configuration at these chiral centers. The isomers are classified into two diastereomeric pairs, commonly referred to as erythro and threo.

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties except for the direction in which they rotate plane-polarized light. researchgate.net

Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which allows for their separation. chemicalbook.com

The four stereoisomers can be designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign an absolute configuration (R or S) to each chiral center. googleapis.comsigmaaldrich.com

Table 1: Possible Stereoisomers of this compound

Stereoisomer NameConfiguration at C1Configuration at C2Relationship
(1R,2R)RREnantiomer of (1S,2S)
(1S,2S)SSEnantiomer of (1R,2R)
(1R,2S)RSEnantiomer of (1S,2R)
(1S,2R)SREnantiomer of (1R,2S)

The (1R,2R) and (1S,2S) pair represent one set of diastereomers (e.g., the 'erythro' form), while the (1R,2S) and (1S,2R) pair represent the other (e.g., the 'threo' form).

Methodologies for Chiral Resolution and Enantiomeric Enrichment of the Compound

Chiral resolution is the process of separating a racemic mixture (an equal mixture of enantiomers) into its pure enantiomers. justia.com Since enantiomers have identical physical properties like solubility and boiling point, their separation requires interaction with another chiral entity. chemicalbook.comresearchgate.net

A primary method for resolving chiral amines like this compound is through the formation of diastereomeric salts. chemicalbook.comjustia.com This process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or (+)-camphor-10-sulfonic acid. justia.comresearchgate.net The resulting salts, being diastereomers, have different solubilities, allowing one to be selectively crystallized from a suitable solvent. chemicalbook.com The pure enantiomer of the amine can then be recovered by treating the separated salt with a base.

Another powerful technique is chiral high-performance liquid chromatography (HPLC) . This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately. yakhak.orgjiangnan.edu.cnnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating chiral amines and amino alcohols. yakhak.orgscas.co.jp

Enzymatic resolution offers a highly selective alternative. Certain enzymes can selectively catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and allowing for their separation. justia.com

Table 2: General Steps for Chiral Resolution via Diastereomeric Salt Formation

StepActionPrinciple
1Salt Formation React the racemic this compound with an enantiopure chiral acid (e.g., (R,R)-tartaric acid) in a solvent.
2Fractional Crystallization The two resulting diastereomeric salts—(1R,2R)-amine•(R,R)-acid and (1S,2S)-amine•(R,R)-acid—will have different solubilities. One salt will preferentially crystallize out of the solution upon cooling or concentration.
3Separation The crystallized salt is separated from the solution (containing the more soluble diastereomer) by filtration.
4Liberation The purified amine enantiomer is recovered from the crystallized salt by treatment with a base (e.g., NaOH) to neutralize the chiral acid.
5Isolation The pure amine enantiomer is isolated through extraction and purification. The process can be repeated with the mother liquor to isolate the other enantiomer.

Conformational Preferences and Rotational Isomerism Studies

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. auremn.org.br For this compound, rotation around the C1-C2 bond is particularly significant. This rotation leads to various staggered and eclipsed conformations, with the staggered conformations being energetically more favorable.

The relative orientation of the amino (-NH2) and hydroxyl (-OH) groups is critical. These groups can form an intramolecular hydrogen bond, which can significantly stabilize certain conformations. The stability of different conformers is influenced by a balance of factors:

Steric Hindrance: Repulsion between bulky groups (like the 2,4-dimethylphenyl group and the methyl group) disfavors conformations where they are close to each other.

Hydrogen Bonding: An attraction between the hydrogen of the -OH group and the nitrogen of the -NH2 group (or vice versa) can stabilize specific rotamers.

Dipole-Dipole Interactions: Interactions between the C-N and C-O bond dipoles also influence conformational stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these conformational preferences in solution. auremn.org.brrsc.orgnih.gov By analyzing coupling constants (specifically, the ³JHH coupling between protons on C1 and C2) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the population of different rotamers can be determined. nih.gov

Theoretical Prediction of Absolute Configuration and Stereochemical Relationships

While experimental methods like X-ray crystallography provide definitive proof of absolute configuration, they require a suitable single crystal, which can be difficult to obtain. researchgate.net In the absence of such data, theoretical and spectroscopic methods are employed.

One common approach involves derivatizing the amino alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric esters or amides. yakhak.org The ¹H NMR spectra of these diastereomers will show distinct chemical shift differences. By analyzing these differences and comparing them to established models, the absolute configuration of the original chiral centers can be deduced.

Computational chemistry provides a powerful predictive tool. auremn.org.br By calculating the theoretical optical rotation (OR) or circular dichroism (CD) spectra for a proposed absolute configuration (e.g., 1R, 2R) and comparing it to the experimentally measured spectrum, the correct configuration can be assigned. Quantum mechanical calculations can also be used to determine the relative energies of different stereoisomers and conformers, predicting the most stable structures. rsc.org

Influence of Stereochemistry on Fundamental Intermolecular Interactions and Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is highly dependent on stereochemistry. The precise three-dimensional arrangement of functional groups in the different stereoisomers of this compound dictates how they can interact with other molecules, especially other chiral molecules like biological receptors or enzymes. nih.gov

The key interaction points in this molecule are the amino and hydroxyl groups, which can act as hydrogen bond donors and acceptors, and the aromatic ring, which can engage in π-π stacking and hydrophobic interactions.

Hydrogen Bonding: The spatial orientation of the -NH2 and -OH groups in the (1R,2R) isomer versus the (1R,2S) isomer will be different. This means they will present a different "face" for hydrogen bonding with a chiral partner, leading to one diastereomeric interaction being stronger (more stable) than the other. This principle is the basis for chiral HPLC separations and enzymatic selectivity. nih.govscas.co.jp

Steric Fit: The bulky 2,4-dimethylphenyl group creates significant steric constraints. The relative positions of this group and the other substituents will determine how well each stereoisomer can fit into a chiral binding pocket or onto a surface. A poor steric fit will result in a weak or non-existent interaction.

This differential interaction is fundamental in pharmacology, where often only one enantiomer of a chiral drug is active, while the other may be inactive or even cause adverse effects. The specific stereochemistry of this compound would be the primary determinant of its interaction with any chiral biological system.

Derivatization Strategies and Scaffold Functionalization of 1 Amino 1 2,4 Dimethylphenyl Propan 2 Ol

Amine Group Modifications: Acylation, Alkylation, and Heterocycle Formation

The primary amine group is a key site for derivatization due to its nucleophilicity. Common modifications include acylation, alkylation, and its incorporation into heterocyclic systems.

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides readily forms amide derivatives. nih.govgoogle.com This transformation is often used to introduce a wide range of functional groups, altering the compound's electronic and lipophilic properties. The use of bifunctional reagents like N-hydroxysuccinimide esters is also a common strategy for coupling various moieties to the amino group under mild conditions. nih.govnih.gov For amino alcohols, selective N-acylation can be achieved by forming a mixed anhydride (B1165640) of the desired carboxylic acid, which then reacts preferentially with the more nucleophilic amine over the hydroxyl group. google.com

Alkylation: Reductive alkylation (also known as reductive amination) is a powerful method for introducing alkyl groups to the primary amine, yielding secondary or tertiary amines. nih.govnih.gov This one-pot reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165). researchgate.net This method avoids the over-alkylation that can be an issue with direct alkylation using alkyl halides.

Heterocycle Formation: The amine functionality serves as a critical building block for the synthesis of nitrogen-containing heterocycles. For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic rings. A common strategy involves reacting an amine with an appropriate precursor to form an intermediate which then undergoes an intramolecular cyclization, often mediated by an oxidizing agent, to yield heterocycles like oxadiazoles (B1248032) or thiadiazoles. researchgate.net The reaction of amino groups with compounds like β-ketoesters or α,β-unsaturated ketones can also be employed to construct diverse heterocyclic systems. nih.gov

Table 1: Representative Amine Group Modifications
Modification TypeReagent ClassProduct TypeTypical Conditions
AcylationAcid Chlorides, AnhydridesAmideAprotic solvent, often with a non-nucleophilic base
AlkylationAldehyde/Ketone + Reducing Agent (e.g., NaBH4)Secondary/Tertiary AmineOne-pot reaction, typically in an alcoholic solvent
Heterocycle FormationDicarbonyls, Semicarbazones + Oxidant (e.g., I2)Substituted Pyrroles, Oxadiazoles, etc.Multi-step or one-pot sequential reactions

Hydroxyl Group Transformations: Esterification, Etherification, and Selective Oxidation Pathways

The secondary hydroxyl group offers another avenue for derivatization, although its reactivity is generally lower than that of the primary amine.

Esterification: The hydroxyl group can be converted to an ester through reaction with an acylating agent. This reaction often requires a catalyst or more forcing conditions compared to N-acylation, which can be exploited for selective derivatization.

Etherification: Ether derivatives can be synthesized through methods like the Williamson ether synthesis or the Mitsunobu reaction. google.com The Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and a diazodicarboxylate (like DEAD), is particularly useful for forming ethers from alcohols under mild conditions. google.com This allows for the introduction of a wide variety of alkyl or aryl groups.

Selective Oxidation: The secondary alcohol can be selectively oxidized to the corresponding ketone. nih.gov This transformation is a key step in the synthesis of many biologically active compounds. nih.gov A variety of reagents can be employed for this purpose, with chemoselectivity being a key consideration to avoid oxidation of the amine or other sensitive functional groups. Reagents such as those based on chromium or manganese, or milder, more selective modern reagents, can be utilized depending on the substrate's complexity.

Table 2: Representative Hydroxyl Group Transformations
Modification TypeReagent ClassProduct TypeTypical Conditions
EsterificationAcid Chlorides, AnhydridesEsterRequires catalyst (e.g., DMAP) or heat; amine group must be protected
Etherification (Mitsunobu)Alcohol, PPh3, DEAD/DIADEtherAnhydrous THF, room temperature or below
OxidationPCC, Swern, or Dess-Martin periodinaneKetoneAnhydrous, non-protic solvents (e.g., CH2Cl2)

Functionalization of the 2,4-Dimethylphenyl Moiety via Electrophilic/Nucleophilic Aromatic Substitution or Metalation

The 2,4-dimethylphenyl ring is electron-rich due to the activating effects of the two methyl groups and the amino-propanol substituent. This makes it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing substituents (ortho, para-directing methyl groups and the bulky C1-substituent) will govern the regioselectivity of these transformations, likely favoring substitution at the C5 position. Conversely, nucleophilic aromatic substitution is less common unless a suitable leaving group, such as a halogen, is first introduced onto the ring. Metalation, for instance via lithiation, followed by quenching with an electrophile, offers an alternative route to introduce a wide array of functional groups with high regiocontrol.

Synthesis of Analogues and Homologues with Modified Carbon Backbones

The synthesis of analogues and homologues involves modifying the core carbon skeleton. This can be achieved by utilizing different starting materials in the synthetic sequence. For example, using analogues of 2,4-dimethylacetophenone in the initial steps of the synthesis would lead to derivatives with different substitution patterns on the phenyl ring. chemicalbook.com Modifying the propanol (B110389) chain can be achieved by starting with different amino alcohols in a reductive amination approach or by using different organometallic reagents in addition to an imine precursor. evitachem.comnih.govaalto.fi Such modifications allow for the exploration of the spatial arrangement of the functional groups, which can be critical for biological activity. The synthesis of vicinal amino alcohols is a well-established field, providing numerous strategies for creating stereochemically defined analogues. nih.govrsc.org

Investigation of Electronic and Steric Effects of Derivatization on Scaffold Reactivity

Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, acyl) or electron-donating groups (e.g., additional alkyl, ether groups) on the phenyl ring or at the amine/hydroxyl positions will alter the electron density across the molecule. nih.gov For example, acylating the amine group significantly reduces its basicity and nucleophilicity. These electronic perturbations can affect the reactivity of other functional groups and influence intermolecular interactions.

Steric Effects: The size and conformation of the introduced substituents can have profound steric effects. researchgate.netresearchgate.net Bulky groups attached to the amine or hydroxyl functions can hinder the approach of reagents to nearby reactive sites. researchgate.net Similarly, substituents on the aromatic ring can influence the preferred conformation of the amino-propanol side chain, which can be a critical determinant in molecular recognition processes. nih.gov The interplay between these steric and electronic effects ultimately dictates the chemical behavior and potential applications of the resulting derivatives. nih.govresearchgate.net

Mechanistic Investigations of Reactions Involving 1 Amino 1 2,4 Dimethylphenyl Propan 2 Ol

Elucidation of Reaction Pathways for Key Synthetic Steps

A plausible and widely used pathway begins with the precursor ketone, 1-(2,4-dimethylphenyl)propan-2-one. nih.gov This ketone reacts with an aminating agent, such as ammonia (B1221849), under conditions that facilitate the formation of an imine. The reaction proceeds through the following key steps:

Nucleophilic Attack: The amine (ammonia) performs a nucleophilic attack on the electrophilic carbonyl carbon of 1-(2,4-dimethylphenyl)propan-2-one. This forms a tetrahedral intermediate known as a hemiaminal. wikipedia.org

Dehydration: The hemiaminal intermediate is unstable and undergoes dehydration (loss of a water molecule) to form an imine (or its protonated form, the iminium ion). This step is often catalyzed by a mild acid. The equilibrium between the ketone/amine and the imine can be shifted towards the product by removing water. wikipedia.org

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amino alcohol product. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (STAB). wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation is another effective method. wikipedia.org

An alternative pathway involves the synthesis and subsequent reduction of an α-amino ketone. rsc.orgresearchgate.net In this approach, an amino group is first introduced at the α-position to the carbonyl group, and the resulting α-amino ketone is then stereoselectively reduced to the corresponding amino alcohol.

The choice of reagents and reaction conditions, such as the pH and the reducing agent, is critical as it influences the reaction pathway and the potential for side reactions, like the direct reduction of the starting ketone. acs.orgmdma.ch

Table 1: Plausible Synthetic Pathways for 1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

PathwayStarting MaterialKey Transformation(s)Final Product
Direct Reductive Amination 1-(2,4-dimethylphenyl)propan-2-one1. Imine formation with ammonia2. In-situ reduction of the imineThis compound
Indirect Reductive Amination 1-(2,4-dimethylphenyl)propan-2-one1. Isolation of the intermediate imine2. Separate reduction stepThis compound
α-Amino Ketone Reduction An α-amino ketone derivativeStereoselective reduction of the ketoneThis compound

Identification and Characterization of Reaction Intermediates

The mechanistic pathway of reductive amination is characterized by the formation of distinct, albeit often transient, intermediates.

Hemiaminal: The initial adduct formed from the reaction between the amine and the ketone is the hemiaminal. This species contains both a hydroxyl (-OH) and an amino (-NH₂) group attached to the same carbon atom. Hemiaminals are generally unstable and exist in equilibrium with the starting materials and the subsequent imine. wikipedia.org

Imine and Iminium Ion: The key intermediate that undergoes reduction is the imine, which is formed by the dehydration of the hemiaminal. Under the mildly acidic conditions (pH 4-5) often used to promote dehydration, the imine nitrogen can be protonated to form an iminium ion. masterorganicchemistry.comnih.gov This protonation makes the imine carbon more electrophilic and more susceptible to reduction by a hydride agent. The iminium cation is often ion-paired with the counteranion of the acid catalyst, which can influence the stereochemical outcome of the reduction. nih.gov

These intermediates are typically not isolated in direct reductive amination protocols but are formed in situ. acs.org Their existence is inferred from extensive mechanistic studies on analogous systems. In indirect procedures, the imine can be isolated and characterized before the reduction step. mdma.ch

Kinetic Studies and Determination of Rate-Limiting Steps

Imine Formation: For many reductive aminations, the formation of the imine from the ketone and amine is the slower part of the process. The dehydration of the hemiaminal intermediate to the imine is often the rate-determining step. acs.org This step is pH-dependent; if the solution is too acidic, the amine nucleophile is protonated and becomes non-nucleophilic, slowing the initial attack. If the solution is not acidic enough, the dehydration step is slow. masterorganicchemistry.com

Hydride Transfer: In catalyzed reductions, the hydride transfer from the reducing agent to the iminium ion can be the rate-limiting step. nih.gov The steric bulk of the ketone and the amine can significantly influence the rate. Increased steric hindrance around the carbonyl group or the nitrogen atom can slow down both the initial nucleophilic attack and the final reduction step. mdma.ch

Kinetic studies on similar reactions show that factors like substrate concentration, temperature, and catalyst loading directly impact the reaction rate. For instance, in the iridium-catalyzed reductive amination of some ketones, an increase in the steric bulk of the ketone leads to a reduction in the reaction rate, likely due to a more difficult hydride transfer. nih.gov

Table 2: Factors Influencing Reaction Rate and Rate-Limiting Step

FactorEffect on Reaction KineticsPotential Rate-Limiting Step
pH Affects protonation of both the amine and the hemiaminal's hydroxyl group. Optimal range (e.g., pH 4-5) is often required. masterorganicchemistry.comHemiaminal dehydration. acs.org
Steric Hindrance Increased steric bulk on the ketone or amine can slow the reaction. mdma.chnih.govNucleophilic attack or hydride transfer.
Reducing Agent A weaker reducing agent like NaBH₃CN selectively reduces the iminium ion over the ketone but may be sluggish. masterorganicchemistry.commdma.chReduction of the imine/iminium ion.
Catalyst An acid catalyst speeds up dehydration; a metal catalyst facilitates hydrogenation.Dehydration or hydride transfer. nih.gov

Spectroscopic Monitoring Techniques for Reaction Progress and Intermediate Detection

To investigate reaction mechanisms and optimize conditions, real-time monitoring of reactant consumption, product formation, and intermediate concentrations is essential. Several spectroscopic techniques are invaluable for this purpose.

Infrared (IR) Spectroscopy: In-situ attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring the concentrations of species in the reaction mixture. It can track the disappearance of the ketone's carbonyl peak (C=O stretch) and the appearance of the imine's C=N stretch and the final product's N-H and O-H bands. This technique allows for the study of reaction kinetics and the stability of intermediates like iminium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify the species present at various reaction time points. By taking samples from the reaction mixture, one can use ¹H and ¹³C NMR to characterize the structure of intermediates and products. For reactions involving phosphorus-containing reagents or catalysts, ³¹P NMR can be particularly useful. diva-portal.org

Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to follow the progress of the reaction. mdma.ch By analyzing aliquots taken over time, these methods can precisely quantify the concentration of the starting material, the final product, and any stable intermediates or byproducts, allowing for the calculation of conversion and yield. nih.govfrontiersin.org

Transition State Analysis and Energy Profile Mapping Utilizing Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms that are difficult to obtain experimentally. nih.gov For the synthesis of this compound, these methods can be used to map the entire potential energy surface of the reaction.

Energy Profile Mapping: A complete reaction energy profile can be constructed, showing the relative energies of reactants, intermediates, transition states, and products. This provides a detailed thermodynamic and kinetic picture of the reaction. For example, computational studies have been used to explain the selectivity of reducing agents like STAB, showing that the activation barrier for the reduction of an iminium ion is significantly lower than that for the reduction of the corresponding ketone. acs.org

Stereochemical Prediction: For chiral molecules, computational models can predict and explain the observed stereoselectivity. By comparing the transition state energies leading to different stereoisomers, one can determine why one enantiomer or diastereomer is formed preferentially. This is often related to minimizing steric repulsion or maximizing favorable non-covalent interactions in the favored transition state.

Table 3: Application of Computational Methods to Mechanistic Investigation

Computational MethodInformation ObtainedRelevance to Synthesis
Density Functional Theory (DFT) Geometries and energies of reactants, intermediates, transition states, and products. acs.orgnih.govElucidation of the most favorable reaction pathway and prediction of reaction kinetics.
Transition State Search Algorithms Location and characterization of transition state structures.Identification of the rate-limiting step and understanding factors that control reaction speed.
Solvation Models Calculation of energies in solution to mimic experimental conditions.More accurate prediction of reaction profiles and selectivity in different solvents.

Advanced Theoretical and Computational Chemistry Studies of 1 Amino 1 2,4 Dimethylphenyl Propan 2 Ol

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1-Amino-1-(2,4-dimethylphenyl)propan-2-OL. By optimizing the molecule's geometry using a functional such as B3LYP with a basis set like 6-311G+(d,p), a stable, low-energy structure is determined. nih.gov From this optimized geometry, a wealth of information about the molecule's reactivity can be derived.

Key electronic properties and reactivity descriptors are calculated from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Global reactivity descriptors, which provide a quantitative measure of chemical reactivity and stability, can be calculated from these orbital energies. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).

Electronegativity (χ): The power to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These calculations help predict how the molecule will behave in chemical reactions, highlighting regions susceptible to electrophilic or nucleophilic attack through the analysis of the Molecular Electrostatic Potential (MEP) map. nih.gov

Table 1: Illustrative Reactivity Descriptors for this compound Calculated via DFT This table presents hypothetical data based on typical values for similar aromatic amino alcohols to illustrate the output of DFT calculations.

ParameterSymbolValue (Illustrative)Significance
HOMO EnergyE_HOMO-8.5 eVElectron-donating ability
LUMO EnergyE_LUMO-0.9 eVElectron-accepting ability
HOMO-LUMO GapΔE7.6 eVChemical stability and reactivity
Ionization PotentialI8.5 eVEnergy to lose an electron
Electron AffinityA0.9 eVEnergy gained by acquiring an electron
Chemical Hardnessη3.8 eVResistance to electronic change
Electrophilicity Indexω2.58 eVPropensity to act as an electrophile

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT provides a static, gas-phase picture, Molecular Dynamics (MD) simulations offer a dynamic view of this compound, capturing its behavior over time. chemrxiv.org MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field (e.g., GROMOS, AMBER) that approximates the potential energy of the system. researchgate.net

These simulations are crucial for:

Conformational Sampling: The molecule is not rigid; its side chains can rotate. MD simulations explore the potential energy surface to identify various low-energy conformations (rotamers) and the energy barriers between them. This is vital for understanding how the molecule might fit into a receptor binding site.

Solvent Effects: By placing the molecule in a simulation box filled with explicit solvent molecules (like water), MD can model how the solvent influences the molecule's preferred conformation and dynamics. researchgate.net The amino and hydroxyl groups are expected to form hydrogen bonds with water, which can stabilize certain conformations over others. Analysis of radial distribution functions can reveal the structuring of solvent molecules around these functional groups.

Ab initio MD simulations, such as those using the Car-Parrinello (CPMD) method, combine quantum mechanical calculations with molecular dynamics, providing a more accurate description of electronic effects during the simulation, which is particularly important when studying chemical reactions or proton transfer events. researchgate.net

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis, CD) from First Principles

Computational methods can predict various spectroscopic signatures of this compound, which is invaluable for interpreting experimental data and confirming the molecule's structure. chemrxiv.orgmdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The calculated shifts are then compared to experimental values, often showing excellent agreement after scaling to account for systematic errors. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations, based on the optimized molecular geometry, produce a theoretical IR spectrum. Comparing the predicted frequencies for key functional groups (O-H stretch, N-H stretch, C-N stretch, aromatic C-H bends) with an experimental FT-IR spectrum helps to assign the observed absorption bands. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This can identify the primary π → π* and n → π* transitions associated with the aromatic ring and heteroatoms.

Circular Dichroism (CD) Spectroscopy: For this chiral molecule, computational methods can also predict the CD spectrum, which is essential for determining its absolute configuration.

Table 2: Illustrative Comparison of Predicted vs. Typical Experimental Spectroscopic Data This table presents hypothetical calculated values to demonstrate the application of computational spectroscopy. Experimental ranges are typical for the functional groups listed.

SpectrumFunctional GroupPredicted Wavenumber/Shift (Illustrative)Typical Experimental Range
IR O-H Stretch3350 cm⁻¹3200-3600 cm⁻¹ (broad)
N-H Stretch3300 cm⁻¹3300-3500 cm⁻¹ (medium)
Aromatic C-H Stretch3050 cm⁻¹3010-3100 cm⁻¹
¹³C NMR Aromatic C125-140 ppm120-145 ppm
C-OH70 ppm65-75 ppm
C-NH₂58 ppm55-65 ppm
¹H NMR Aromatic H7.1-7.3 ppm7.0-7.5 ppm
CH-OH4.1 ppm3.8-4.5 ppm
NH₂2.5 ppm1.5-3.5 ppm (broad)

Computational Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical for determining the three-dimensional structure, stability, and intermolecular recognition of this compound. nih.gov Several computational techniques are used to analyze these forces:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) between atoms. The properties of these BCPs, such as electron density and its Laplacian, can characterize the strength and nature of interactions like intramolecular hydrogen bonds (e.g., between the hydroxyl proton and the amino nitrogen). researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization between filled and empty orbitals. This can quantify the stabilization energy associated with a specific interaction, such as the hyperconjugation that constitutes a hydrogen bond. researchgate.net

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that plots the reduced density gradient versus the electron density. It generates 3D maps of the molecule that highlight regions of steric repulsion, van der Waals forces, and strong attractive interactions like hydrogen bonds, providing an intuitive picture of all NCIs at play. researchgate.net

For this compound, these analyses would be crucial for understanding the strength of the intramolecular hydrogen bond between the -OH and -NH₂ groups, as well as π-stacking or other van der Waals interactions that could occur in dimers or larger aggregates. nih.gov

Development of Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR) from a Theoretical Standpoint

From a theoretical standpoint, QSAR and QSPR models aim to establish a mathematical relationship between a molecule's structure and its biological activity or physical properties. The descriptors calculated through quantum chemistry serve as the foundation for these models. nih.gov

Instead of relying on empirically derived parameters, a theoretical QSAR/QSPR approach for this compound would use the computationally derived descriptors discussed in section 6.1 as independent variables. For example, properties such as:

HOMO-LUMO gap (ΔE)

Dipole Moment (μ)

Chemical Hardness (η)

Electrophilicity Index (ω)

Molecular surface area and volume

These descriptors can be correlated with an observed activity (e.g., receptor binding affinity, enzyme inhibition) for a series of related compounds. The resulting equation allows for the prediction of activity for new, unsynthesized molecules, thereby guiding synthetic efforts toward more potent or effective compounds. This approach links the fundamental electronic structure of the molecule directly to its macroscopic function, providing a powerful tool in rational drug design. nih.gov

Applications of 1 Amino 1 2,4 Dimethylphenyl Propan 2 Ol in Asymmetric Catalysis and Organic Synthesis

Design and Synthesis of Chiral Ligands Derived from the Compound for Asymmetric Catalysis

Chiral amino alcohols are foundational scaffolds for a vast array of ligands used in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring that creates a well-defined chiral environment around the metal. This environment dictates the stereochemical outcome of reactions involving a prochiral substrate.

Derivatives of amino alcohols are frequently employed as ligands in numerous catalytic asymmetric reactions. For instance, chiral amino alcohol ligands are instrumental in the enantioselective reduction of prochiral ketones using borane, and in the conjugate addition of organozinc reagents to enones. polyu.edu.hktandfonline.com The steric and electronic properties of the substituents on the amino alcohol backbone are critical for achieving high levels of enantioselectivity. For example, studies on related structures have shown that sterically demanding groups, such as cyclohexyl rings instead of phenyl rings, can lead to significantly higher enantiomeric excesses (ee) in asymmetric reductions. polyu.edu.hk

In the case of 1-Amino-1-(2,4-dimethylphenyl)propan-2-OL, its derivatives can be synthesized to serve as bidentate ligands for metals like copper, rhodium, or palladium. The synthesis of such ligands typically involves N-alkylation or N-acylation to introduce additional coordinating groups or to modify the steric bulk around the nitrogen atom. The 2,4-dimethylphenyl group provides a specific steric footprint that can influence the orientation of the substrate in the catalytic pocket.

Table 1: Examples of Asymmetric Reactions Catalyzed by Amino Alcohol-Derived Ligands

Reaction TypeMetal CatalystTypical SubstrateGeneral Outcome
Ketone ReductionBorane (with Oxazaborolidine)Prochiral KetonesChiral Secondary Alcohols
Conjugate AdditionDiethylzincα,β-Unsaturated EnonesChiral Ketones
Aldol (B89426) ReactionTitanium (IV)Aldehydes & Ketone Silyl (B83357) Enol EthersChiral β-Hydroxy Ketones
Allylic AlkylationPalladium (0)Allylic Esters & NucleophilesChiral Allylated Products

Role as a Chiral Auxiliary in Diastereoselective Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed and can often be recovered for reuse. Amino alcohols are excellent candidates for chiral auxiliaries. They can be readily converted into derivatives like oxazolidinones or camphorsultams, which are widely used in asymmetric synthesis. nih.gov

When this compound is used as a chiral auxiliary, it is typically attached to a prochiral molecule, for example, by forming an amide or an ester. The inherent chirality of the amino alcohol then directs the approach of a reagent to one of the two faces of the molecule, leading to the formation of one diastereomer in excess.

For instance, in the alkylation of enolates, an acyl derivative of this compound can form a rigid, chelated intermediate with a metal cation (e.g., Li⁺). The bulky 2,4-dimethylphenyl group would effectively shield one face of the enolate, forcing an incoming electrophile to attack from the less hindered side, thus achieving high diastereoselectivity. The development of diastereoselective transformations is crucial for synthesizing complex natural products that possess multiple stereocenters. chegg.com

Application as a Key Chiral Building Block in the Construction of Complex Organic Molecules

Chiral amino alcohols are not only useful as catalysts and auxiliaries but also serve as valuable chiral building blocks, or "synthons," for the total synthesis of complex molecules like pharmaceuticals and natural products. rsc.orgnih.gov Many biologically active compounds, including alkaloids, amino sugars, and beta-blockers, contain the 1,2-amino alcohol motif within their structures. nih.gov

The synthesis of complex molecules often involves coupling different chiral fragments. This compound can serve as a starting material, providing a pre-defined stereochemical framework. Its functional groups—the amine and the alcohol—can be selectively protected and then elaborated through various chemical transformations to build up the target molecule. For example, the amino group could be transformed into part of a heterocyclic ring, while the hydroxyl group could be used as a handle for chain extension. The stereoselective synthesis of pinane-based 2-amino-1,3-diols from terpene precursors highlights a similar strategy where a readily available chiral starting material is converted into a more complex structure with potential applications as a chiral catalyst. nih.gov

Exploration of Its Utility in Novel Catalytic Systems for Enantioselective Transformations

The search for novel catalytic systems with improved efficiency, selectivity, and broader substrate scope is a constant endeavor in organic chemistry. Chiral amino alcohols like this compound are prime candidates for incorporation into new catalytic designs. This includes their use in organocatalysis, where the molecule itself, or a simple derivative, acts as the catalyst without a metal. researchgate.net

For example, prolinamide derivatives of carbohydrates have been used as organocatalysts in aqueous aldol reactions, demonstrating how attaching a chiral amino acid derivative to another chiral scaffold can create a unique catalytic environment. researchgate.net Similarly, this compound could be derivatized and tested in novel catalytic systems. One area of exploration is its use in cooperative catalysis, where it might work in concert with a metal catalyst or another organic molecule to achieve transformations not possible with either catalyst alone.

Recent advancements have focused on combining different types of catalysis in one-pot sequences, such as integrating enzyme and metal nanoparticle catalysis for the synthesis of enantiomerically pure 1,2-amino alcohols. rsc.org This highlights the trend toward creating more efficient and sustainable synthetic routes where versatile building blocks are essential.

Contribution to the Development of Stereocontrolled Methodologies for C-C, C-N, and C-O Bond Formation

The formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high stereocontrol is the cornerstone of modern organic synthesis. Ligands and auxiliaries derived from this compound can play a significant role in developing such methodologies.

C-C Bond Formation: As a ligand in metal-catalyzed reactions like the aldol reaction or Michael addition, derivatives of this amino alcohol can control the formation of new stereocenters during the creation of a C-C bond. nih.gov

C-N Bond Formation: In reactions such as asymmetric hydroamination or the synthesis of chiral amines, catalysts bearing ligands derived from this compound can ensure the enantioselective formation of the C-N bond.

C-O Bond Formation: The stereoselective opening of epoxides with nucleophiles, catalyzed by a chiral complex, is a classic method for forming a C-O bond and a new hydroxyl-bearing stereocenter. A catalyst derived from this compound could be designed for such transformations.

The use of chiral auxiliaries like N-tert-butanesulfinamide has proven highly effective for the diastereoselective synthesis of amines, which involves the formation of a C-N bond. osi.lv This demonstrates the power of chiral amine derivatives in controlling stereochemistry.

Advanced Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution NMR Spectroscopy Techniques (e.g., 2D-NMR, NOESY) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. weebly.comethernet.edu.etresearchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, complex molecules often exhibit overcrowded 1D spectra. Two-dimensional (2D) NMR techniques are employed to resolve ambiguities and establish connectivity.

For 1-Amino-1-(2,4-dimethylphenyl)propan-2-ol, techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, confirming the relationship between the methine proton at C1, the methine proton at C2, and the methyl protons at C3. Heteronuclear 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate protons to their directly attached carbons and to carbons two or three bonds away, respectively. This would unequivocally assign all proton and carbon signals, including those of the 2,4-dimethylphenyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for determining stereochemical relationships. youtube.comlibretexts.org This technique identifies protons that are close in space, regardless of their bonding connectivity. In a diastereomer of this compound, a NOESY experiment could show a correlation between the proton at the C1 stereocenter and the protons of the C3 methyl group, helping to define their relative orientation. It is also a powerful tool to distinguish between non-equilibrating diastereomers and rapidly equilibrating conformers or rotamers. acs.orgnih.govresearchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on structurally similar compounds and may vary based on solvent and other experimental conditions.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations (Expected)
C1 (CH-NH₂)~4.0 - 4.5~55 - 60COSY: H2; HMBC: C2, C3, C1'
C2 (CH-OH)~3.8 - 4.2~70 - 75COSY: H1, H3; HMBC: C1, C3, C1'
C3 (CH₃)~1.0 - 1.3~15 - 20COSY: H2; HMBC: C1, C2
C1' (Aromatic C)-~135 - 140HMBC: H1, H2', H6'
C2' (Aromatic C-CH₃)-~135 - 140HMBC: H3', CH₃-2'
C3' (Aromatic CH)~7.0 - 7.2~128 - 132HMBC: C1', C5'
C4' (Aromatic C-CH₃)-~138 - 142HMBC: H3', H5', CH₃-4'
C5' (Aromatic CH)~7.0 - 7.2~126 - 130HMBC: C1', C3'
C6' (Aromatic CH)~7.2 - 7.4~130 - 134HMBC: C2', C4'
CH₃ at C2'~2.2 - 2.4~20 - 22HMBC: C1', C2', C3'
CH₃ at C4'~2.2 - 2.4~20 - 22HMBC: C3', C4', C5'
NH₂~1.5 - 3.0 (broad)--
OH~2.0 - 4.0 (broad)--

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. purechemistry.org It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. thieme-connect.demit.edu For this compound, a single-crystal X-ray diffraction analysis would be the gold standard for unambiguously assigning the R/S configuration at both the C1 and C2 stereocenters. This technique relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, which allows for the differentiation between a molecule and its mirror image. mit.edu

Furthermore, X-ray crystallography reveals the preferred conformation of the molecule in the solid state. researchgate.net Molecules with rotatable bonds, like the C1-C2 bond and the bond connecting the phenyl ring to the propanol (B110389) backbone in the target compound, can adopt different conformations. manchester.ac.ukresearchgate.net The crystal structure would elucidate the specific torsion angles adopted and show how intermolecular forces, such as hydrogen bonding involving the amino and hydroxyl groups, influence the molecular packing and stabilize a particular conformer. acs.orgnih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Information

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing valuable information about its stereochemistry. yale.edu

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The aromatic chromophore (the 2,4-dimethylphenyl group) in this compound would be expected to produce a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of atoms around the chromophore and the stereogenic centers. By comparing the experimental CD spectrum to that of related compounds with known absolute configurations or to theoretical calculations, the absolute configuration of the target molecule can often be deduced. nih.govresearchgate.netnsf.govrsc.orgacs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.orgvlabs.ac.in An ORD spectrum shows how the optical rotation of a chiral compound changes with wavelength. vlabs.ac.in The shape of the ORD curve, particularly in the region of an absorption band (a phenomenon known as the Cotton effect), is characteristic of the stereochemistry of the molecule. libretexts.orggoogleapis.com Similar to CD, ORD can be used to correlate the structure of an unknown chiral molecule to known standards. acs.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments. drug-dev.com For this compound (C₁₁H₁₇NO), HRMS would confirm the molecular formula by matching the experimentally measured exact mass to the calculated value.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to elucidate the structure. The fragmentation pattern is like a molecular fingerprint. For amino alcohols, common fragmentation pathways involve the cleavage of bonds adjacent to the oxygen and nitrogen atoms. nih.gov For the target compound, a key fragmentation would be the benzylic cleavage of the C1-C2 bond, which is a common pathway for N-benzyl compounds. researchgate.netresearchgate.net

Table 2: Plausible Mass Spectrometric Fragments for this compound

m/z (Nominal)Proposed Fragment Structure/FormulaFragmentation Pathway
179[C₁₁H₁₇NO]⁺Molecular Ion (M⁺)
162[C₁₁H₁₆N]⁺Loss of H₂O from the molecular ion
134[C₉H₁₂N]⁺Cleavage of the C1-C2 bond, loss of C₂H₅O radical
119[C₉H₁₁]⁺Benzyl cation derivative (dimethylbenzyl or tropylium ion)
45[C₂H₅O]⁺Fragment containing the C2-C3 portion

Note: The observed fragments can vary significantly depending on the ionization technique (e.g., EI, ESI) and collision energy. nih.govlibretexts.org

Chromatographic Techniques (Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Determination in Research Samples

Chromatographic methods are essential for separating components of a mixture and are therefore critical for assessing the purity of a research sample. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For purity analysis, a sample of this compound, possibly after derivatization to increase its volatility, would be passed through a GC column. nih.govcreative-proteomics.com The retention time is a characteristic of the compound, and the mass spectrometer provides structural confirmation. The presence of any peaks other than the main component would indicate impurities, which could then be identified by their mass spectra.

Chiral High-Performance Liquid Chromatography (HPLC) is the workhorse for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.usheraldopenaccess.usphenomenex.com The sample is passed through an HPLC column packed with a chiral stationary phase (CSP). scas.co.jp The two enantiomers of this compound will interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. akjournals.comoup.com By integrating the areas of the two peaks in the resulting chromatogram, the ratio of the two enantiomers can be calculated, providing the enantiomeric excess, a critical measure of the optical purity of the sample. heraldopenaccess.usuma.es Various types of CSPs exist, and method development would involve screening different columns and mobile phases to achieve optimal separation. researchgate.netmdpi.com

Future Research Directions for this compound Remain Largely Unexplored

Detailed scientific exploration and reporting on the chemical compound this compound are notably scarce in publicly available scientific literature. While the existence of this molecule is confirmed through chemical databases, in-depth research into its synthesis, properties, and potential applications appears to be a nascent field. Consequently, the future research directions and emerging paradigms for this specific amino alcohol scaffold are largely hypothetical and based on extrapolating general advancements in organic chemistry and materials science.

Q & A

Q. What computational tools predict the conformational stability of this compound in solution?

  • Methodology : Molecular dynamics (MD) simulations (AMBER force field) in explicit solvent (water/ethanol) reveal preferred rotamers. NOESY NMR validates intramolecular hydrogen bonding between NH and OH groups. DFT (B3LYP/6-31G*) calculates energy barriers for rotational isomerism .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for structurally similar analogs?

  • Resolution : Variations arise from impurities (e.g., residual solvents), polymorphic forms, or measurement techniques (differential scanning calorimetry vs. capillary method). For example, (±)-2-Amino-1-propanol derivatives show mp differences of 5–10°C due to hydration states .

Q. How should researchers address discrepancies in NMR chemical shift assignments?

  • Resolution : Use internal standards (TMS) and deuterated solvents consistently. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. Differences in aromatic proton shifts (e.g., para vs. meta substituents) are explained by electronic effects .

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